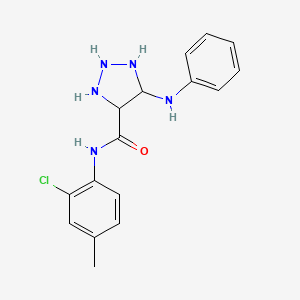

5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O/c1-10-7-8-13(12(17)9-10)19-16(23)14-15(21-22-20-14)18-11-5-3-2-4-6-11/h2-9,14-15,18,20-22H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBWKTOHKYUMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with 2-chloro-4-methylbenzoyl chloride to form an intermediate, which is then reacted with triazolidine-4-carboxamide under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analog: Tolonidine Nitrate

Chemical Name : N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Therapeutic Function : Antihypertensive

Key Structural Differences :

- Core Heterocycle : Tolonidine contains a 4,5-dihydroimidazole ring, which is partially unsaturated, whereas the target compound features a fully saturated triazolidine ring.

- Functional Groups: Tolonidine lacks the carboxamide and anilino substituents, instead terminating in an amine group.

Pharmacological Implications :

The dihydroimidazole ring in Tolonidine facilitates interactions with α₂-adrenergic receptors, reducing sympathetic outflow and blood pressure. The triazolidine core in the target compound may confer distinct binding modes due to increased conformational flexibility and hydrogen-bonding capacity from the carboxamide.

Functional Analog: Tiaramide

Chemical Context : Tiaramide (referenced in ) is an anti-inflammatory agent, though its exact structure is unspecified. Compounds with chloro-methylphenyl groups often exhibit anti-inflammatory or analgesic properties due to cyclooxygenase (COX) inhibition.

Comparison :

- Tiaramide’s anti-inflammatory activity implies that the target compound’s carboxamide-triazolidine system could modulate inflammatory pathways differently, possibly via leukotriene or cytokine inhibition.

Data Table: Structural and Functional Comparison

| Property | 5-Anilino-N-(2-Chloro-4-Methylphenyl)Triazolidine-4-Carboxamide | Tolonidine Nitrate | Tiaramide (General Class) |

|---|---|---|---|

| Core Heterocycle | Triazolidine (saturated) | 4,5-Dihydroimidazole (partially unsaturated) | Not specified |

| Key Substituents | Anilino, carboxamide, 2-chloro-4-methylphenyl | 2-Chloro-4-methylphenyl, amine | Likely aryl/heterocyclic groups |

| Therapeutic Function | Hypothesized: Anti-inflammatory, enzyme inhibition | Antihypertensive | Anti-inflammatory |

| Hydrogen-Bonding Capacity | High (carboxamide) | Moderate (amine) | Variable |

| Electron Effects | Mixed (chloro withdraws, methyl donates) | Similar | Similar |

Research Findings and Implications

- Target Selectivity: The anilino group could enable π-π stacking with aromatic residues in enzyme active sites, a feature absent in Tolonidine.

- Synthetic Challenges : Introducing the carboxamide at position 4 requires precise regioselective synthesis, contrasting with Tolonidine’s simpler amine-terminated structure.

Biological Activity

5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide, a compound under investigation for its biological activities, is part of a broader class of triazolidine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in oncology and inflammation-related conditions. This article explores the biological activity of this specific compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of 376.24 g/mol. The structure is characterized by the presence of a triazolidine ring and an aniline moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN4O |

| Molecular Weight | 376.24 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have indicated that triazolidine derivatives exhibit significant anticancer properties. For example, one study highlighted that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This has been demonstrated through docking simulations that reveal binding interactions at critical sites on tubulin .

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence that triazolidine derivatives possess anti-inflammatory activities. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .

Case Studies

- In Vitro Studies : A study reported that this compound significantly reduced TNF-alpha release in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using murine models of inflammation demonstrated that administration of this compound resulted in reduced edema and inflammatory cell infiltration .

Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory properties, some studies have explored the antimicrobial potential of triazolidine derivatives. However, findings indicate limited antibacterial and antifungal activity compared to their anticancer effects .

Q & A

Q. What are the critical steps in designing a synthesis route for 5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide?

Methodological Answer: The synthesis of this compound requires careful selection of starting materials and optimization of reaction conditions. Key steps include:

- Condensation Reactions : Use intermediates like substituted anilines and isocyanides, as seen in analogous triazole-carboxamide syntheses .

- Cyclization : Employ azide-based reagents (e.g., sodium azide) to form the triazolidine ring under controlled temperatures (20–50°C) to avoid side reactions .

- Purification : Utilize solvent recrystallization (e.g., acetonitrile or methylbenzene) to isolate the product, followed by vacuum filtration to remove byproducts such as hydrochloride salts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of aromatic protons, methyl groups, and carboxamide linkages (e.g., peaks at δ 7.2–8.1 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Detect functional groups like N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 311.31 for related compounds) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in activity data often arise from experimental variables. To resolve these:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control solvent effects (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Purity Validation : Re-test compounds with confirmed purity (via HPLC) to rule out impurities affecting results .

- Solubility Optimization : Address low aqueous solubility (a common limitation in carboxamides) by using co-solvents (e.g., PEG-400) or synthesizing water-soluble prodrugs .

Q. What strategies are employed to elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer: Mechanistic studies require a combination of biochemical and computational tools:

- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., hydrogen bonding with catalytic residues) .

- Site-Directed Mutagenesis : Validate predicted binding residues by testing inhibition against mutant enzymes .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Integrate computational and experimental approaches:

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict modifications (e.g., adding electron-withdrawing groups) that enhance target affinity .

- Retrosynthetic Analysis : Plan derivative synthesis using software like ChemDraw to ensure feasible reaction pathways .

- Thermodynamic Profiling : Calculate binding free energies (ΔG) via molecular dynamics simulations to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.